Product packaging for Silicic acid, chromium lead salt(Cat. No.:CAS No. 11113-70-5)

Silicic acid, chromium lead salt

Cat. No.: B089147
CAS No.: 11113-70-5
M. Wt: 399 g/mol
InChI Key: WTSIMEJHDNSMGE-UHFFFAOYSA-N
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Description

Silicic acid, chromium lead salt ( 11113-70-5), also known as lead silicochromate, is an inorganic compound of significant interest in industrial and materials science research . Its primary researched and applied function is as an anti-corrosive pigment, and it is mainly used in the formulation of primers for various metal anti-rust paints, as well as in topcoats and road marking paints . The compound is synthesized through a reaction involving finely ground quartz sand, lead oxide (litharge), and chromic anhydride, resulting in a basic lead silicochromate structure .From a safety and handling perspective, this compound requires strict exposure controls. It is classified as hazardous and poses serious health risks, including potential carcinogenicity, reproductive toxicity, and specific organ toxicity from repeated exposure . Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and respiratory protection, is essential to prevent harmful inhalation, skin contact, or ingestion . Furthermore, it is very toxic to aquatic life and must be handled with care to avoid environmental release . Disposal must be conducted in accordance with local regulations, typically via a licensed chemical destruction plant . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrO7PbSi-4 B089147 Silicic acid, chromium lead salt CAS No. 11113-70-5

Properties

InChI

InChI=1S/Cr.O3Si.4O.Pb/c;1-4(2)3;;;;;/q;-2;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSIMEJHDNSMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si](=O)[O-].[O-][Cr](=O)(=O)[O-].[Pb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrO7PbSi-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027732
Record name Silicic acid, chromium lead salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11113-70-5
Record name Silicic acid, chromium lead salt
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Record name Silicic acid, chromium lead salt
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Record name Silicic acid, chromium lead salt
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Synthetic Routes and Preparation Techniques for Chromium Lead Silicate Systems

Precipitation-Based Synthesis Methods

Precipitation from aqueous solutions is a common and versatile method for producing chromium lead silicate (B1173343) compounds. This approach involves the controlled reaction of soluble precursors to form an insoluble product that can be isolated from the solution.

Controlled Precipitation from Aqueous Solutions

The fundamental principle of this method is the double decomposition reaction in an aqueous medium. scribd.comyoutube.com A soluble lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), is reacted with a soluble chromate (B82759) or dichromate, like potassium chromate or chromic acid, in the presence of a silica (B1680970) source. scribd.comgoogle.com The desired chromium lead silicate then precipitates out of the solution.

The process often involves preparing an aqueous slurry of a lead source, such as basic lead carbonate (white lead), and finely divided silica. google.com To this slurry, a chromate-containing solution is added, leading to the precipitation of the lead chromate component onto the silica particles. google.com This co-precipitation method ensures an intimate mixing of the components at a microscopic level.

A typical procedure involves dissolving lead acetate in distilled water, with the addition of a small amount of acetic acid to prevent hydrolysis. scribd.com A separate solution of potassium chromate is then added to the lead acetate solution, causing the precipitation of lead chromate. scribd.com To incorporate the silicate component, finely divided silica or a soluble silicate, such as sodium silicate, is introduced into the reaction mixture. google.comgoogle.com

Influence of Precursors and Reaction Parameters (e.g., pH, molar ratios)

The properties of the final chromium lead silicate product are highly dependent on the choice of precursors and the control of reaction parameters such as pH, temperature, and the molar ratios of the reactants.

Precursors: The choice of lead and chromium precursors can influence the crystal structure and morphology of the resulting pigment. For instance, using lead nitrate or lead acetate as the lead source and potassium chromate or dichromate as the chromium source are common practices. scribd.comresearchgate.netyoutube.com The silica source can be in the form of finely divided natural silicic acid, like powdered quartzite, or precipitated silica. google.com

pH: The pH of the reaction medium plays a critical role. For example, the precipitation of lead chromate is influenced by the concentration of hydroxyl ions. researchgate.net In some processes for producing silica-coated lead chromate pigments, maintaining a pH above 6.0 is crucial to prevent the formation of an undesirable porous, gel-like silica structure. google.com The manipulation of pH can also be used to selectively form different polymorphs and phases of lead chromate. researchgate.net

Molar Ratios: The molar ratios of the reactants, specifically the Pb²⁺ to CrO₄²⁻ ratio, directly impact the composition and properties of the precipitate. google.comresearchgate.net For instance, in the production of basic lead chromate, a molar ratio of at least 4 moles of lead oxide per mole of chromium trioxide is generally required. google.com Studies have shown that varying the ratio of lead to chromate ions can affect the structure and aspect ratio of the resulting particles. researchgate.net

Temperature: Temperature is another key parameter. The precipitation of lead chromate is influenced by the reaction temperature, with optimal temperatures for certain processes being around 80°C. researchgate.net For stabilizing the crystal structure of lead chromate-based pigments, specific temperature ranges are employed, such as 60° to 85°C for Chrome Yellow. google.com

Solid-State and High-Temperature Synthesis Approaches

Solid-state reactions and high-temperature melt synthesis are alternative methods for producing chromium lead silicate systems, particularly for applications requiring high thermal stability and for incorporation into glass matrices.

Calcination Processes for Silicate Composition Pigments

Calcination is a high-temperature heat treatment process used to induce phase transitions, decompose precursors, and promote the chemical and physical bonding of constituents to form a stable pigment. google.com In the context of chromium lead silicate pigments, an intimate mixture of a lead source (like basic lead chromate and lead oxide), a chromium source, and silica is heated to temperatures typically ranging from 450°C to 700°C. google.com

This process results in a composite pigment where lead chromate and lead silicate are chemically and physically bound, with some free silica potentially present. google.com The duration of calcination, usually between 1 to 3 hours, is a critical parameter that influences the final properties of the pigment. google.com

ParameterTypical RangeSource
Calcination Temperature450 - 700 °C google.com
Preferred Temperature600 - 650 °C google.com
Calcination Time1 - 3 hours google.com
Molar Ratio (PbO:CrO₃)2:1 to 10:1 google.com
Molar Ratio (SiO₂:PbO)0.75:1 to 7.5:1 google.com

Glass Formation and Melt Synthesis of Lead Silicate Systems

Chromium can be incorporated into lead silicate glass systems through melt synthesis. This involves melting a mixture of lead oxide (PbO), silicon dioxide (SiO₂), and a chromium compound, such as chromium(III) oxide (Cr₂O₃) or chromium(VI) oxide (CrO₃), at high temperatures. cdmf.org.brbohrium.com The molten mixture is then cooled to form a homogeneous glass.

The solubility of chromium in lead silicate glass is limited. Studies on lead metasilicate (B1246114) (PbO·SiO₂) glass have shown that the solubility limit of Cr₂O₃ is around 1 mol%. cdmf.org.brbohrium.com Exceeding this limit can lead to the precipitation of Cr₂O₃ crystals, indicating that chromium oxide can act as a nucleating agent for lead-silica based glass-ceramics. cdmf.org.brbohrium.com The oxidation state of chromium in the glass is predominantly Cr(VI) in the form of chromate (CrO₄²⁻) complexes, with a smaller amount of Cr(III) also present. cdmf.org.brbohrium.com The specific chromium precursor used (Cr₂O₃ or CrO₃) does not appear to significantly influence the final oxidation state of chromium in the glass. cdmf.org.br

The addition of lead oxide to a silicate network generally lowers the melting temperature and viscosity, making the glass easier to work with. researchgate.netyoutube.com The structure of lead silicate glasses is complex, with lead acting as a network modifier at lower concentrations and potentially as a network former at higher concentrations, creating Pb-O-Pb linkages. mdpi.comarxiv.org

Sol-Gel Methodologies for Chromium-Containing Silicate Materials

The sol-gel process offers a low-temperature route to synthesize chromium-doped silicate materials with high purity and homogeneity. acs.orgacs.org This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," which is a continuous solid network with entrapped liquid.

For the synthesis of chromium-doped silicates, a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS), is co-hydrolyzed with a soluble chromium salt, like chromium(III) chloride hexahydrate (CrCl₃·6H₂O). acs.org The reaction is typically carried out in a solvent, such as methanol (B129727) or ethanol, and can be catalyzed by the addition of an acid or base. acs.org

The process allows for precise control over the stoichiometry of the final material by adjusting the ratio of the precursors. For example, the Cr/Si ratio can be varied to control the doping level of chromium in the silicate matrix. acs.org After gelation, the material is typically dried and then heat-treated at temperatures around 850°C to convert the amorphous gel into a microcrystalline ceramic powder. acs.org During this thermal treatment, changes in the coordination and oxidation state of the chromium can occur. acs.org

Incorporation Strategies within Hydrated Silicate Matrices

The integration of heavy metals such as chromium and lead into silicate structures is a significant area of research, particularly for applications in environmental remediation and waste immobilization. Hydrated silicate matrices, especially Calcium Silicate Hydrate (B1144303) (C-S-H), serve as effective hosts due to their unique structural and chemical properties.

The synthesis of Calcium Silicate Hydrate (C-S-H) gel for the purpose of incorporating heavy metals is a versatile process that can be achieved through various methods, including precipitation and hydrothermal synthesis. The C-S-H phase, an inorganic nanocomposite, is valued for its low cost, high specific surface area, and abundance of hydroxyl active sites, which facilitate the capture of metal ions. springerprofessional.denih.gov

A common approach is the precipitation method, where synthetic C-S-H phases are prepared by reacting sources of calcium and silica in an aqueous solution. nih.gov During this process, salts of heavy metals like lead(II), chromium(III), or chromium(VI) are introduced into the reaction mixture. nih.govnih.gov For instance, research has been conducted by incorporating ions such as Pb(II) and Cr(III) directly during the precipitation of the C-S-H gel. nih.gov

Another method involves hydrothermal synthesis, where raw materials containing calcium oxide and silica are reacted in a closed, high-temperature, high-pressure environment. mdpi.com This process typically involves the dissolution of reactants to form a C-S-H gel, which then crystallizes. mdpi.com Coal gangue, a waste product from coal mining, has been successfully used as a silica source to synthesize C-S-H for the removal of Cr(VI) and Cu(II). nih.gov The optimal conditions for this specific synthesis were identified as calcination at 700°C for one hour with a Ca/Si molar ratio of 1.0. nih.gov The efficiency of heavy metal uptake is highly dependent on reaction parameters such as pH, temperature, and contact time. nih.gov

The table below summarizes the optimal parameters found for the adsorption of Chromium (VI) onto C-S-H synthesized from coal gangue. nih.gov

Table 1: Optimal Parameters for Cr(VI) Adsorption by C-S-H

ParameterOptimal Value
Initial Cr(VI) Concentration200 mg/L
Temperature40 °C
Reaction Time90 min
Solution pH2
C-S-H Dosage0.1 g

The immobilization of heavy metals within the C-S-H matrix is not governed by a single process but rather a combination of several mechanisms that can operate simultaneously. nih.gov Structural analyses using techniques like X-ray diffraction, vibrational spectroscopy (FT-IR and Raman), and electron microscopy have revealed the complex interactions between the metal ions and the silicate framework. nih.gov

The primary mechanisms for integrating metals like chromium and lead into the silicate structure include:

Precipitation: Insoluble metal compounds can precipitate within the C-S-H matrix. This is a particularly significant mechanism for Cr(III) and Ni(II). nih.gov

Ion Exchange: Metal cations can replace Ca(II) ions located within the principal layers of the C-S-H structure. springerprofessional.denih.gov The release of Ca(OH)₂ during the crystallization process in samples containing certain heavy metals provides evidence for this exchange. nih.gov

Surface and Interlayer Complexation: Metals can form strong bonds with the surface of the C-S-H phase. nih.govnih.gov Pb(II), in particular, shows a strong affinity for bonding with the C-S-H structure itself. nih.gov Complexation can occur on the external surfaces and within the interlayer spaces of the silicate structure, with interlayer complexation being a dominant mechanism. nih.gov

Electrostatic Interaction: The surface charge of the C-S-H particles can attract oppositely charged metal species from the solution. nih.govnih.gov

Reduction: For certain species like hexavalent chromium (Cr(VI)), immobilization can involve a reduction to a more easily precipitated form, such as trivalent chromium (Cr(III)). nih.gov

Research has shown that these mechanisms contribute to a high adsorption capacity for various heavy metals. nih.govnih.gov

Table 2: Maximum Adsorption Capacities of Heavy Metals on C-S-H

Metal IonMaximum Adsorption Capacity (mg·g⁻¹)Source
Cr(VI)68.03 nih.gov
Cu(II)70.42 nih.gov
Co(II)108.6 researchgate.net
Ni(II)111.7 researchgate.net

Role of Additives and Templating Agents in Directed Synthesis

To enhance the performance of silicate materials for heavy metal incorporation, additives and templating agents are often used to control the synthesis process and tailor the final structure. These agents guide the formation of the material, often creating hierarchical or porous structures that increase the available surface area for interaction with metal ions. mdpi.comacs.org

Templating agents, or structure-directing agents (SDAs), are molecules around which the silica network forms. mdpi.com After synthesis, the template is typically removed, leaving behind a porous structure. Common templating agents include:

Surfactants: Non-ionic surfactants (like Triton X-100) and cationic surfactants (like cetyltrimethylammonium bromide, CTAB) are used to create mesoporous silica with homogeneous pores. mdpi.comrsc.org

Polymers: Polyethylene (B3416737) glycol (PEG) has been utilized as a templating agent to produce mesoporous silica nanoparticles with high surface areas. mdpi.com

Dual Templates: In some strategies, two or more templating agents are used simultaneously to create more complex, hierarchical pore structures. acs.orgrsc.org For example, a combination of a cationic surfactant and an anionic surfactant has been used to synthesize dendritic mesoporous silica nanospheres. rsc.org

The primary goal of using templates is to facilitate the condensation of silica into a mesoporous structure, which is highly effective for adsorption applications. mdpi.com The removal of the template, often through calcination or solvent extraction, is a critical step to free up the porous network. mdpi.comnih.govlboro.ac.uk By controlling the porosity and surface chemistry through the use of these additives, it is possible to design silicate-based materials with superior capacity and selectivity for specific heavy metals like chromium and lead.

Structural Elucidation and Spectroscopic Characterization of Chromium Lead Silicates

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction methods are paramount in determining the long-range order and phase composition of chromium lead silicate (B1173343) materials. These techniques provide fundamental insights into the crystalline nature and atomic arrangement within the solid state.

X-ray diffraction (XRD) is a powerful tool for identifying the crystalline phases present in a material. In the context of chromium lead silicates, XRD patterns can reveal whether the material exists as a single crystalline compound, a mixture of phases, or an amorphous solid. For instance, in materials synthesized from lead, chromium, and silicon oxides, XRD can identify the presence of crystalline phases such as lead chromate (B82759) (PbCrO₄) or various lead silicates.

Lead chromate itself can exist in different crystalline forms, including a stable monoclinic form and unstable tetragonal and orthorhombic forms. nih.gov The presence of silicate can influence the crystallization behavior and potentially lead to the formation of complex structures like lead chromate silicate (Pb₃(CrO₄)(SiO₄)). habitablefuture.org In the study of chromium-containing glasses, the absence of sharp diffraction peaks indicates an amorphous structure, while the appearance of peaks can signal the crystallization of phases like Cr₂O₃ when the chromium concentration exceeds its solubility limit. cdmf.org.br

The analysis of calcium silicate-based materials by XRD has shown that different crystalline components can be clearly identified, and this principle is equally applicable to the more complex lead-chromium-silicate system. jkdhs.org

Table 1: XRD Data for Phases Relevant to Chromium Lead Silicates

Crystalline Phase Crystal System Key Diffraction Peaks (2θ) Reference
Lead Chromate (monoclinic) Monoclinic Data not available in search results nih.gov
Lead Chromate (tetragonal) Tetragonal Data not available in search results nih.gov
Lead Chromate (orthorhombic) Orthorhombic Data not available in search results nih.gov
Tricalcium Silicate (Alite) --- Predominantly detected in various calcium silicate materials jkdhs.org

From the positions of the diffraction peaks in an XRD pattern, it is possible to calculate the interplanar spacings (d-spacings) using Bragg's Law. For a crystalline material, these d-spacings can then be used to determine the lattice parameters (the dimensions of the unit cell). This level of detail is crucial for a complete structural description.

While specific lattice parameters for a compound explicitly named "silicic acid, chromium lead salt" are not readily found, analysis of related crystalline phases provides a framework for understanding. For example, the different polymorphs of lead chromate (PbCrO₄) possess distinct lattice parameters. nih.gov The incorporation of silicate into such a structure would be expected to alter these parameters, and the precise measurement of these changes can provide information about the substitution or inclusion of silicate groups within the crystal lattice.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for probing the molecular-level structure of materials. They provide information about the types of chemical bonds present and their local environment.

FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum is a fingerprint of the functional groups present. In chromium lead silicates, FTIR can identify vibrations associated with silicate (SiO₄) and chromate (CrO₄) tetrahedra.

Studies on silicate-containing materials show characteristic Si-O-Si stretching vibrations around 1070 cm⁻¹ and 950 cm⁻¹. nih.gov The presence of non-bridging Si-OH groups can also be identified. nih.gov In materials containing chromate, the asymmetric stretching vibrations of the CrO₄²⁻ ion are typically observed in the FTIR spectrum. For instance, in studies of chrome yellow pigments, the chromate ion band is found around 888 cm⁻¹. researchgate.net The interaction between the silicate and chromate groups, as well as their coordination with lead ions, will influence the exact positions and shapes of these absorption bands. In some complex glasses, the broadness of the bands can indicate a wide distribution of bond lengths and angles, characteristic of an amorphous network. researchgate.net

Table 2: Characteristic FTIR Absorption Bands in Chromium Lead Silicate Related Materials

Wavenumber (cm⁻¹) Assignment Reference
~1070 Si-O-Si stretching nih.gov
~950 Si-O-Si stretching nih.gov
888 ν₄-CrO₄²⁻ researchgate.net

In lead silicate glasses doped with chromium, Raman spectroscopy has been used to identify the presence of CrO₄²⁻ complexes through their stretching vibrations, which appear around 830 cm⁻¹. cdmf.org.br The intensity of this band can even be used to estimate the solubility limit of chromium in the glass. cdmf.org.br Raman spectra can also provide information on the silicate network structure, distinguishing between different Qⁿ species, where 'n' represents the number of bridging oxygen atoms per silicon tetrahedron. cdmf.org.br Furthermore, Raman spectroscopy can detect the vibrations of metal-oxygen bonds, providing insight into the coordination environment of lead and chromium ions within the silicate matrix. researchgate.net

Table 3: Key Raman Shifts in Chromium Lead Silicate Systems

Wavenumber (cm⁻¹) Assignment Reference
830 CrO₄²⁻ stretching vibrations cdmf.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly specific technique that probes the local chemical environment of certain atomic nuclei. For chromium lead silicates, NMR could potentially provide detailed information on the coordination and connectivity of silicon (²⁹Si), lead (²⁰⁷Pb), and chromium (⁵³Cr).

However, the application of NMR to these materials presents challenges. ⁵³Cr is a quadrupolar nucleus with low natural abundance and a small magnetic moment, which makes it a difficult nucleus to study, especially in the solid state. rsc.orghuji.ac.il Nevertheless, solid-state NMR studies have been performed on some chromium compounds, providing data on chemical shifts and quadrupolar coupling constants that are sensitive to the local chromium environment. rsc.orgaps.org

²⁹Si NMR is a well-established technique for characterizing the silicate network in glasses and crystalline silicates, capable of resolving different Qⁿ units. ²⁰⁷Pb NMR, while dealing with a spin-1/2 nucleus, can exhibit very large chemical shift anisotropy, leading to broad powder patterns that can be challenging to interpret. researchgate.net

Due to the scarcity of direct NMR studies on "this compound," data from related compounds is used to infer potential characteristics.

Table 4: NMR Properties of Relevant Nuclei

Nucleus Spin Natural Abundance (%) Key Information Provided Reference
⁵³Cr 3/2 9.501 Quadrupolar coupling, chemical shift (sensitive to oxidation state and coordination) huji.ac.ilnorthwestern.edu
²⁹Si 1/2 4.67 Silicate network connectivity (Qⁿ species) researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state, local coordination geometry, and bonding of a specific element within a material. xrayabsorption.org It is particularly valuable for amorphous materials where long-range order is absent. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). illinois.edu

The Cr K-edge XANES region is highly sensitive to the oxidation state and coordination environment of chromium atoms. researchgate.net The energy and intensity of a pre-edge feature, which arises from a 1s to 3d electronic transition, can be used to distinguish between different oxidation states, such as Cr(III), Cr(V), and Cr(VI). researchgate.net For instance, the intensity of the pre-edge peak is significantly higher for tetrahedrally coordinated Cr(VI) compared to octahedrally coordinated Cr(III).

In silicate glasses and crystals, Cr K-edge XANES can be used to quantify the proportions of different chromium oxidation states. researchgate.netnih.gov This is critical as the oxidation state of chromium dramatically influences the color and other properties of the material. The shape and position of the absorption edge also provide information about the local symmetry and geometry of the chromium site. researchgate.net

The EXAFS region of the spectrum contains information about the local atomic environment around the absorbing atom. By analyzing the oscillations in this region, it is possible to determine the distances to neighboring atoms (bond lengths), the number of neighboring atoms (coordination number), and the type of neighboring atoms. xrayabsorption.org

For chromium lead silicates, EXAFS analysis at the Cr, Pb, and other relevant absorption edges can provide precise measurements of the metal-oxygen bond lengths and coordination numbers for each element. This information is complementary to that obtained from NMR and is crucial for building a complete picture of the local structure. However, the accurate determination of coordination numbers from EXAFS can be challenging and requires careful data analysis and often comparison with model compounds. xrayabsorption.orgresearchgate.net

Microscopic Techniques for Morphology and Microstructure

While spectroscopic techniques probe the atomic-scale structure, microscopic methods are essential for characterizing the larger-scale morphology and microstructure of chromium lead silicate materials.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and shape of powdered or bulk samples. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) , SEM can also provide elemental composition maps, revealing the spatial distribution of chromium, lead, and silicon within the sample. This is particularly useful for identifying different phases or compositional heterogeneities.

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM and can be used to image the internal microstructure of the material. High-resolution TEM (HRTEM) can even resolve atomic lattices in crystalline domains. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to determine the crystal structure of individual crystallites. For amorphous materials like glasses, TEM can reveal the presence of any nanocrystalline phases or phase separation.

Compound Names Mentioned

Scanning Electron Microscopy (SEM) for Surface Features

Scanning Electron Microscopy (SEM) is a critical technique for examining the surface topography and morphology of chromium lead silicate materials. This analysis reveals details about the particle shape, size distribution, and the degree of agglomeration, which are influential in the material's application, particularly as a pigment in coatings.

Investigations into related materials, such as chromium oxide and lead silicate glass, provide insights into the expected surface features. For instance, SEM images of chromium oxide (Cr₂O₃) coatings often show a structure that evolves with processing parameters. researchgate.net The morphology can range from relatively smooth surfaces to those with distinct microstructures. researchgate.netresearchgate.net In composite materials, such as those containing chromium, lead, and silica (B1680970), SEM analysis can distinguish the different phases present. For example, in studies of lead silicate glass waste with added chromia, SEM revealed the formation of distinct crystalline phases like lead silicate (Pb₂SiO₄) and calcium silicate (Ca₂SiO₄). researchgate.net

The surface morphology of chromium lead silicate particles can vary significantly. Observations of similar complex silicates show that particles can appear as spheroids or transform into elongated spheroidal shapes depending on the presence of other elements. researchgate.net The addition of different components can also influence surface roughness and homogeneity. researchgate.net In some cases, cubic structures may be observed, which can be identified as salt crystals from precursor materials used during synthesis. researchgate.net The level of particle aggregation is also a key feature observed with SEM; images can show extensive three-dimensional compact structures, particularly in materials with a high silica content. researchgate.net

Table 1: Representative SEM Observations of Chromium and Silicate-Based Materials

Material SystemObserved FeaturesRelevant FindingsCitations
Cr₂O₃ CoatingsVaried microstructure depending on spray parameters.Cooling during processing can alter the structure significantly. researchgate.net
Lead Silicate Glass with Cr₂O₃Formation of multiple crystalline phases.Phases included lead silicate and calcium silicate. researchgate.net
Calcium Silicate with AdditivesSpheroidal and elongated particles.Additives can reduce particle size and alter shape. researchgate.net
Cr₂O₃-SiO₂-TiO₂ CoatingsHomogenous surface with reduced roughness.Additives can improve the surface quality of chromia coatings. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of the internal structure, crystallinity, and primary particle size of chromium lead silicates at the nanoscale. nih.gov This technique is essential for understanding the material's fundamental properties, as even minor variations in nanostructure can impact its performance.

TEM studies on related nanoparticles, such as chromium(III) oxide (Cr₂O₃) and silica (SiO₂), provide a framework for what to expect. For Cr₂O₃ particles, TEM analysis has been used to determine morphology and size distribution, revealing average diameters that can range from the low nanometers (e.g., 40 nm) to larger, micro-sized particles (e.g., 150 nm). nih.gov Similarly, TEM is a standard method for measuring silica nanoparticles, with traceable size standards being developed using this technique. researchgate.netnist.gov The analysis can confirm the size, shape, and monodispersity of the particles. researchgate.net

In complex systems like chromium lead silicate, TEM can be used to visualize the distribution of different components and the porosity within the nanostructure. For calcium silicate hydrates (C-S-H), a related class of materials, TEM tomography has been used to create 3D reconstructions of the pore network, revealing that most pore sizes are below 40 nm. escholarship.orgescholarship.org Such analysis can distinguish between foil-like structures and other morphologies. escholarship.orgescholarship.org When examining lead-containing systems, in-situ TEM can even visualize the movement and deposition of lead ions in an aqueous environment, demonstrating the technique's power in observing dynamic processes at the nanoscale. nih.gov The particle size and any observable internal structures, such as crystal lattice fringes, are key parameters derived from TEM images. nist.gov

Table 2: Nanostructural and Particle Size Data from TEM Analysis

MaterialParameterTypical Values/ObservationsCitations
Cr₂O₃ NanoparticlesAverage Diameter40 nm - 80 nm nih.gov
Cr₂O₃ MicroparticlesAverage Diameter~150 nm nih.gov
Silica NanoparticlesAverage Diameter18 nm researchgate.net
Calcium Silicate Hydrate (B1144303) (C-S-H)Dominant Pore Size22 - 38 nm escholarship.orgescholarship.org
Silica NanoparticlesTunable PropertiesSize and surface chemistry can be controlled. researchgate.net

Thermal Analysis for Material Transformations and Stability

Thermal analysis techniques are employed to study the physical and chemical changes that occur in chromium lead silicate upon heating. These methods provide critical information about the material's thermal stability, decomposition pathways, and phase transitions. abo.fislideshare.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, typically in a controlled atmosphere. slideshare.net This is particularly useful for determining decomposition temperatures, assessing thermal stability, and quantifying the composition of multi-component materials. abo.fi

For materials containing silica, an initial weight loss below 200°C is commonly observed, which is attributed to the removal of physically adsorbed water. researchgate.netresearchgate.net Further weight loss at higher temperatures (e.g., 200-400°C) can correspond to the decomposition of organic precursors or the dehydroxylation of surface silanol (B1196071) groups. researchgate.netnih.gov In hydrated silicate systems, major weight loss corresponding to the removal of chemically bound water occurs at various temperatures, sometimes in overlapping steps. researchgate.netyoutube.com

The thermal behavior of chromium compounds is complex. Studies on various chromium compounds show that decomposition can lead to the formation of stable oxides like Cr₂O₃. researchgate.net For example, the decomposition product of potassium dichromate (K₂Cr₂O₇) at high temperatures is a mixture of Cr₂O₃ and potassium chromate (K₂CrO₄). researchgate.net The atmosphere during TGA is crucial; heating in a reducing atmosphere can lead to volatilization of chromium species at very high temperatures (e.g., above 1470°C), while heating in an oxidizing atmosphere can promote the formation of different oxide species. researchgate.netresearchgate.net For a complex material like chromium lead silicate, TGA would reveal a multi-step decomposition pattern reflecting the loss of water, the decomposition of the chromate component, and potential phase transitions of the lead silicate matrix.

Table 3: Representative TGA Data for Silicate and Chromium Compounds

Material/ComponentTemperature Range (°C)Event (Mass Loss)Citations
Bare Silica< 200°CRemoval of adsorbed water (~4% loss) researchgate.net
Hydrated C-S-H~100°CLoss of physically bound water researchgate.net
Silica-based Hybrids25-150°CRemoval of entrapped water researchgate.net
Various Cr Compounds> 500°CDecomposition to form stable oxides (e.g., Cr₂O₃) researchgate.net
Cr₂O₃ Powder> 1470°CDissociation and volatilization (in reducing atm.) researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. slideshare.netlibretexts.org This technique detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and decomposition reactions. abo.fitrb.org A DTA curve, or thermogram, plots this temperature difference (ΔT) against temperature, showing endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. trb.org

While TGA only detects changes involving mass loss, DTA can identify transitions where no mass is lost, such as melting or changes in crystal structure. abo.fi For silicate-based materials, DTA can identify the glass transition temperature (Tg) and crystallization events. In lead metasilicate (B1246114) glass, for example, DTA is used to constrain its thermal properties and study crystallization kinetics. cdmf.org.br

For chromium lead silicate, DTA would be expected to show several thermal events. Endothermic peaks might correspond to the melting of lead silicate phases or other phase transitions. abo.fi Exothermic peaks could indicate crystallization from an amorphous state or oxidative reactions. Combining DTA with TGA provides a comprehensive understanding of the material's thermal behavior, as the two techniques are often run simultaneously. abo.filibretexts.org The peak temperatures in a DTA curve can be influenced by factors such as the heating rate and particle size of the sample. abo.fitrb.org

Surface Area and Porosity Analysis (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material through gas adsorption, typically using nitrogen at cryogenic temperatures. iitk.ac.in This analysis, along with related methods for determining pore size and volume, is crucial for applications where surface interactions are important, such as in pigments, catalysts, and adsorbents. iitk.ac.in

The surface area of silicate-based materials can vary dramatically depending on their synthesis and structure. Amorphous silica and mesoporous silicas can exhibit very high surface areas. nih.gov For example, mesoporous silica materials like SBA-15 and MSU-H can have surface areas in the range of 521-580 m²/g. researchgate.net Even standard silica gel can have a surface area as high as 807 m²/g. researchgate.net The modification of a silica surface, for instance by functionalizing it with other chemical groups, often leads to a decrease in surface area as the pores become partially filled. researchgate.net

Table 4: Representative BET Surface Area Data for Silicate-Based Materials

MaterialSpecific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Citations
Mesoporous Silica (MSU-H)580-- researchgate.net
Mesoporous Silica (SBA-15)521-- researchgate.net
Silica Gel807.20.341.70 researchgate.net
Amine Functionalized Silica2800.567 (initial silica)- researchgate.net
Pure Silica Support239-- jcsp.org.pk
10% Ni on Silica Support208-- jcsp.org.pk

Theoretical and Computational Investigations of Chromium Lead Silicate Systems

Quantum Chemical Modeling of Metal-Silicate Interactions

Quantum chemical modeling is a powerful tool for elucidating the fundamental interactions between metal ions and silicate (B1173343) structures. These ab initio methods solve the electronic structure of a small cluster of atoms, providing precise information about bond energies, geometries, and the nature of chemical bonds.

Potential energy surface (PES) analysis is used to explore the stability of different atomic configurations and to identify the most energetically favorable binding sites for metal ions on a silicate surface. researchgate.net By calculating the energy of the system as a function of the positions of the atoms, researchers can map out the energetic landscape of the metal-silicate interaction.

Theoretical analyses of the adsorption energies for various heavy metal ions on silicate surfaces have shown that the process is energetically favorable. researchgate.net Studies focusing on the interaction between metal ions and silicate clusters, such as Mg₂O₈Si₃M (where M can be a divalent metal ion), provide a model for understanding how ions like lead (Pb²⁺) and chromium (Cr³⁺/Cr⁶⁺) might behave. researchgate.net The calculations help in understanding the preferred coordination environments and the energy released upon adsorption.

To delve deeper into the nature of the chemical bonds formed between lead, chromium, and the silicate framework, various electronic structure calculation methods are employed.

Natural Population Analysis (NPA) : NPA is used to calculate the partial charges on atoms within a molecule or cluster. researchgate.net This analysis reveals the extent of charge transfer between the metal ions and the silicate oxygen atoms, indicating whether the bonding is primarily ionic or covalent. For instance, in metal-silicate systems, significant charge transfer from the metal to the silicate structure is often observed. mit.edu

Atoms in Molecules (AIM) and Quantum Theory of Atoms in Molecules (QTAIM) : The AIM and QTAIM theories analyze the electron density topology to characterize chemical bonds. scielo.org.mx By locating bond critical points and analyzing the properties of the electron density at these points, one can classify the interaction as either a shared (covalent) or closed-shell (ionic or van der Waals) interaction. scielo.org.mx

Wiberg Bond Index (WBI) : The WBI provides a measure of the bond order between two atoms, derived from Natural Bond Orbital (NBO) analysis. scielo.org.mx It offers a quantitative value for the number of chemical bonds, helping to distinguish between single, double, and triple bonds, as well as weaker interactions. scielo.org.mxresearchgate.net In complex systems like chromium-chromium interactions within certain complexes, WBI can help elucidate the nature of metal-metal bonding, which can be relevant in understanding how chromium ions might cluster on a silicate surface. researchgate.net Research on metallabenzenes, for example, uses WBI to quantify bond delocalization and aromaticity, demonstrating the index's utility in describing complex bonding scenarios. scielo.org.mx

A hypothetical table of Wiberg Bond Indices for a model lead-chromium-silicate cluster is presented below, illustrating how this data could be used to compare bond strengths.

BondWiberg Bond Index (WBI)Bond Type Indication
Si-O0.85Strong Covalent/Ionic
Pb-O0.35Predominantly Ionic
Cr(III)-O0.45Ionic with Covalent Character
Cr(VI)-O1.15Significant Covalent Character
Cr-Cr0.10Weak Interaction

Density Functional Theory (DFT) Studies on Metal-Silica Interfaces and Adhesion

Density Functional Theory (DFT) is a widely used computational method to study larger systems, such as the interface between a metal-containing phase and a bulk silica (B1680970) surface. DFT is instrumental in understanding adhesion phenomena and the structural modifications that occur at these interfaces.

Studies have investigated the doping of lead metasilicate (B1246114) glasses with chromium, finding that chromium is predominantly incorporated as CrO₄²⁻ complexes, similar to the structure of crystalline PbCrO₄. cdmf.org.br DFT calculations can be used to model the geometry of these complexes and their interaction with the surrounding lead silicate network. Such studies have determined the solubility limit of chromium oxide in lead silicate glass to be around 1 mol%. cdmf.org.brbohrium.com

Furthermore, DFT is employed to investigate the electronic properties of doped silicate systems. For example, first-principles calculations on tricalcium silicate (a component of cement) with impurities like iron reveal that doping can significantly alter the electronic band structure, which in turn affects the material's reactivity. mit.edu Similar principles apply to chromium and lead in silicate glasses, where their presence modifies the electronic density of states and the chemical reactivity of the surface. researchgate.net

Molecular Dynamics Simulations for Structural Dynamics and Binding Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD provides insights into the dynamic processes of adsorption, diffusion, and the formation of surface structures. nih.govbohrium.com

MD simulations of lead-silicate glasses have been performed to investigate their atomic structure over a wide range of compositions. researchgate.net These simulations, often complemented by experimental data like EXAFS, confirm that PbO₄ groups are the dominant structural units. researchgate.net The simulations also reveal details about the medium-range order, such as the connectivity of the silicate and lead-polyhedra networks. researchgate.netiaea.org

When studying the interaction of ions with silica surfaces, MD simulations can clarify binding mechanisms. nih.govacs.org For example, reactive MD simulations have been used to study the chemical mechanical polishing of silica surfaces, clarifying the role of chemical interactions at the interface and how factors like pressure and pH influence the material removal process. nih.gov These simulations can model the formation of Si-O-Metal bonds at the interface, which is the fundamental mechanism for the adhesion of lead and chromium to a silica surface. nih.gov

Development of Predictive Models for Material Behavior and Adsorption

Building on the insights from quantum chemistry and molecular simulations, researchers develop predictive models to forecast the behavior of materials under various conditions. These models are crucial for designing materials with specific adsorption properties.

Kinetic adsorption models, such as pseudo-first-order and pseudo-second-order kinetics, are used to analyze experimental data and predict the rate of heavy metal uptake by silicate-based adsorbents. researchgate.netmdpi.comresearchgate.net Studies on the adsorption of lead and chromium have shown that the pseudo-second-order model often provides a better fit, suggesting that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.netaminer.org

In addition to kinetic models, adsorption isotherm models like the Langmuir and Freundlich models are used to describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface. mdpi.commdpi.comrsc.org The Freundlich model has been found to fit experimental data well for the adsorption of heavy metals on porous materials derived from silicate tailings. mdpi.com

More advanced predictive modeling now incorporates machine learning (ML) techniques. uomus.edu.iqmdpi.com Models like Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS) can be trained on experimental data to predict adsorption efficiency under a wide range of conditions, such as pH and initial concentration. mdpi.com These ML models have shown high accuracy in predicting chromium removal and can outperform traditional empirical models. uomus.edu.iqmdpi.com

The table below summarizes findings from various adsorption modeling studies on heavy metals, which are applicable to understanding chromium and lead silicate systems.

Adsorption ModelMetal Ion(s) StudiedAdsorbent MaterialKey Finding
Pseudo-Second-Order KineticsChromiumPowdered Activated CarbonProvided a better fit than the pseudo-first-order model, indicating chemisorption as the limiting step. researchgate.net
Freundlich IsothermPb²⁺, Cd²⁺, Cu²⁺Porous material from silicate tailingsThe model fitted the experimental data well, describing the adsorption equilibrium. mdpi.com
Artificial Neural Network (ANN)ChromiumModified Maghemite NanoparticlesANN model showed excellent predictive capability for chromium removal efficiency with high correlation coefficients. mdpi.com

Geochemical and Environmental Chemical Interactions of Chromium Lead Silicates

Natural Occurrence and Geochemical Cycling in Silicate-Rich Environments

Chromium (Cr) and lead (Pb) are naturally present in the Earth's crust. Their distribution and cycling in silicate-rich environments are governed by various geological and biogeochemical processes. While "Silicic acid, chromium lead salt" is not a commonly identified primary mineral, its components—chromium, lead, and silica (B1680970)—are found in various mineral forms.

Natural sources of chromium include chromite (FeCr₂O₄), the primary ore mineral of chromium. wikipedia.org Weathering of chromium-bearing rocks and minerals can release chromium into the environment. copernicus.org In silicate-rich environments, chromium can be incorporated into the structure of silicate (B1173343) minerals. copernicus.org Common chromium-silicate minerals include fuchsite (a chromium-bearing mica) and uvarovite (B1174922) (a chromium-bearing garnet). copernicus.org The geochemical cycling of chromium is complex, involving oxidation-reduction reactions that influence its mobility and bioavailability. nih.govresearchgate.net

Lead is also a naturally occurring element, with its primary ore being galena (PbS). wikipedia.org Anthropogenic activities have significantly altered the biogeochemical cycle of lead, leading to its widespread distribution in the environment. nih.gov In silicate-rich environments, lead can be adsorbed onto the surfaces of silicate minerals or incorporated into their crystal lattices. researchgate.net The formation of lead silicates can be an important process in controlling lead mobility in soils and sediments.

The formation of a distinct "this compound" compound in nature would likely be a result of specific geochemical conditions where both lead and chromium are present at elevated concentrations in a silicate-rich setting. Such conditions might be found in areas with mixed mineral deposits or in contaminated sites. The interaction of water with rocks containing both lead and chromium minerals could lead to the co-precipitation of these elements with dissolved silica. researchgate.netcambridge.org

Chemical Interactions of Silicic Acid with Heavy Metal Cations in Aqueous Systems

Silicic acid (H₄SiO₄), which is present in natural waters from the weathering of silicate minerals, plays a significant role in the aqueous chemistry of heavy metals like lead and chromium. Its interactions can lead to the precipitation and sequestration of these metals.

In aqueous solutions, silicic acid can react with heavy metal cations to form metal silicate precipitates. This process is highly dependent on factors such as pH, the concentration of reactants, and the presence of other ions. nih.gov The precipitation of lead and chromium with silicic acid can be a significant mechanism for their removal from solution.

Research has shown that the addition of precipitating agents can facilitate the removal of chromium from solutions. saimm.co.za For instance, lead salts have been used to precipitate chromium from industrial solutions, forming compounds that can include lead chromate (B82759). researchgate.net The co-precipitation of lead and chromium with silica can result in the formation of a stable matrix, effectively immobilizing these toxic metals.

The table below summarizes the residual concentrations of various heavy metals after a precipitation treatment involving fly ash (a source of silica), lime, and carbonation. nih.gov

MetalInitial Concentration (mg/L)Residual Concentration (mg/L)
Chromium-0.08
Copper-0.14
Lead-0.03
Zinc-0.45

Data sourced from a study on enhanced lime precipitation with fly ash and carbon dioxide. nih.gov

In many natural and engineered systems, the initial products of silicate precipitation are not well-crystalline minerals but rather short-range ordered (SRO) materials. researchgate.netnih.govnih.gov These SRO aluminosilicates and metal silicates have a high surface area and reactivity, making them effective scavengers of heavy metals.

The formation of SRO aluminosilicates occurs when aqueous aluminum and silicon species co-precipitate. researchgate.netnih.govnih.gov These materials can incorporate other cations, including lead and chromium, into their amorphous structure. The presence of these metals can influence the properties and stability of the resulting silicate phases. The synthesis of SRO aluminosilicates at ambient temperatures has been shown to be an effective method for creating materials with a high capacity for sequestering pollutants. researchgate.netnih.govnih.gov

Immobilization Mechanisms of Lead and Chromium in Silicate Matrices

The immobilization of lead and chromium in silicate matrices is a key process for reducing their environmental risk. This can occur through various mechanisms, including adsorption and the influence of solution chemistry on metal speciation.

Silicate minerals and materials, such as clays (B1170129) and silica-rich industrial byproducts like fly ash, can effectively adsorb lead and chromium from aqueous solutions. nih.govacs.org Adsorption involves the binding of metal ions to the surface of the silicate material through electrostatic interactions, surface complexation, or ion exchange. researchgate.net

The efficiency of adsorption depends on the properties of both the adsorbent and the adsorbate, including the surface area and charge of the silicate material and the chemical form (speciation) of the metal in solution. For instance, modified silica derived from plants has shown a high capacity for adsorbing chromium ions. nih.gov Studies have also investigated the use of various clays for the removal of Cr(VI) from water, with the adsorption process being well-described by both Langmuir and Freundlich isotherm models. acs.org

The table below presents the maximum adsorption capacities of different adsorbents for lead and chromium.

AdsorbentMetal IonMaximum Adsorption Capacity (mg/g)Reference
Acid Activated Carbon from Juniperus procera LeavesPb(II)- mdpi.com
Acid Activated Carbon from Juniperus procera LeavesCr(VI)- mdpi.com
MIL-100(Fe)Pb(II)23.46 researchgate.net
MIL-100(Fe)Cr(VI)30.45 researchgate.net
α-Fe₂O₃ coated hydroxy magnesium silicateCr(VI)- researchgate.net

Note: Some values were not explicitly provided in the source material.

The pH of the surrounding solution is a master variable controlling the speciation and, consequently, the sequestration of lead and chromium. nih.govunito.it The chemical form of these metals in solution determines their solubility, mobility, and reactivity with silicate surfaces.

For chromium, its speciation is highly pH-dependent. In acidic conditions, Cr(VI) is the dominant and more mobile form, often existing as HCrO₄⁻. nih.govacs.org As the pH increases, Cr(VI) can be reduced to the less mobile Cr(III), which tends to precipitate as hydroxides. unito.it However, in highly alkaline conditions, Cr(VI) can become mobile again. mdpi.com The adsorption of chromium onto silicate surfaces is also strongly influenced by pH, with maximum adsorption often observed at acidic to neutral pH values. acs.orgresearchgate.net

Lead solubility is also pH-dependent. At low pH, lead is more soluble and mobile. As the pH increases, lead tends to precipitate as hydroxides, carbonates, or phosphates, reducing its bioavailability. nih.gov The presence of silicic acid can further enhance the immobilization of lead through the formation of lead silicates. The effectiveness of immobilization techniques using silicate-based materials is therefore critically dependent on maintaining an optimal pH range. researchgate.net

Formation of Insoluble Metal Silicates and Oxides

In environmental systems, the presence of silicic acid, chromium, and lead can lead to the formation of various insoluble metal silicates and oxides, effectively sequestering these toxic elements. The weathering of primary chromium-bearing minerals, often found in ultramafic rocks, can release chromium into the environment. copernicus.orgresearchgate.net This chromium, along with lead from various anthropogenic sources, can then react with silicate ions present in soil and water.

The formation of these insoluble compounds is a critical process in controlling the environmental mobility of lead and chromium. For instance, in soils, lead has been observed to be associated with silicate slag particles, indicating the formation of stable lead silicates. epa.gov Similarly, trivalent chromium (Cr(III)) readily forms insoluble hydroxides and can be incorporated into the structure of iron oxides, which are common soil minerals. nih.govijcmas.com The enrichment of chromium in soils is often linked to the weathering of chromite and the subsequent formation of chromium-silicate mixtures. researchgate.net

The specific types of insoluble compounds formed depend on various environmental factors, including pH, redox potential, and the presence of other ions. For example, in the presence of carbonates, lead can precipitate as cerussite (PbCO3). epa.gov In silicate-rich environments, the formation of lead silicate minerals is favored. The table below summarizes some of the key insoluble metal silicates and oxides that can form from the components of this compound.

Table 1: Examples of Insoluble Metal Silicates and Oxides

Compound Name Chemical Formula Formation Context
Lead Silicate PbSiO3 Forms in silicate-rich soils and sediments, sequestering lead. epa.gov
Chromium(III) Hydroxide Cr(OH)3 A common precipitation product of Cr(III) in most soil environments. nih.gov
Iron(III) Chromite FeCr2O4 A stable mineral that can be a primary source of chromium in soils. nih.gov
Lead Chromate Oxide Pb2CrO5 An orange pigment that can form in basic solutions containing lead and chromate. nih.gov

Redox Transformations of Chromium in Environmental Silicate Systems

The environmental behavior of chromium is significantly influenced by its oxidation state. The two most common oxidation states are trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). Cr(VI) is highly mobile and toxic, while Cr(III) is less mobile and less toxic. nsf.govresearchgate.net The interconversion between these two forms is a key process in silicate systems.

Chemical Reduction of Hexavalent Chromium to Trivalent Forms

The reduction of toxic Cr(VI) to the less harmful Cr(III) is a crucial natural attenuation process. In environmental silicate systems, several naturally occurring substances can act as reducing agents. Ferrous iron (Fe(II)), often present in silicate minerals, is a common reductant of Cr(VI). nih.govgfredlee.com Organic matter in soils also plays a significant role in this reduction process. nih.govacs.org

The rate and extent of Cr(VI) reduction are influenced by various factors, including pH and the presence of catalysts. For instance, the reduction of Cr(VI) is generally favored under acidic conditions. nih.gov Certain inorganic nanoparticles, such as those of iron sulfide, have been shown to be highly effective in reducing Cr(VI). nih.gov The process of Cr(VI) reduction can be complex, sometimes involving intermediate chromium species like Cr(V) and Cr(IV). nsf.gov

Stability of Trivalent Chromium Silicate Compounds in Soil and Aquatic Environments

Once Cr(VI) is reduced to Cr(III), its fate is largely determined by the stability of the resulting Cr(III) compounds. In most soil and aquatic environments, Cr(III) tends to form highly insoluble compounds, primarily hydroxides and oxides. nih.govijcmas.com It can also become strongly bound to organic matter and clay minerals. ijcmas.com

The stability of Cr(III) is pH-dependent. At a pH above 5.5, Cr(III) almost completely precipitates, forming compounds that are extremely stable in the soil. nih.gov In naturally chromium-enriched soils, Cr(III) is often associated with well-crystallized iron oxides or exists as stable chromite, indicating its long-term stability. researchgate.net However, the formation of soluble organic complexes of Cr(III) can increase its mobility in some environments. researchgate.netnih.gov

The following table summarizes the key redox transformations of chromium in environmental silicate systems.

Table 2: Redox Transformations of Chromium

Process Reactants Products Environmental Significance
Reduction Cr(VI), Fe(II), Organic Matter Cr(III), Fe(III), Oxidized Organic Matter Detoxification of highly mobile and toxic Cr(VI) to less mobile and less toxic Cr(III). nih.govacs.org
Oxidation Cr(III), Manganese Oxides Cr(VI) Potential remobilization of chromium, converting it back to its toxic form. nih.govgfredlee.com

Solid-Phase Partitioning and Speciation in Contaminated Silicate Soils

In soils contaminated with chromium and lead, these metals can exist in various forms, or "species," which are partitioned among different solid phases of the soil. Understanding this partitioning is crucial for assessing the potential risk and bioavailability of these contaminants. epa.gov Sequential extraction procedures are often used to determine the distribution of metals among different fractions, such as exchangeable, carbonate-bound, reducible (bound to iron and manganese oxides), oxidizable (bound to organic matter), and residual. researchgate.netnih.gov

Studies on contaminated soils have shown that chromium is often found in the more stable, less mobile fractions. For example, in some contaminated soils, a high percentage of chromium was found in the reducible phase, associated with iron and manganese oxides, and in the oxidizable phase, bound to organic matter. researchgate.netscholarena.com This suggests that these soil components act as important scavengers for chromium. scholarena.com Similarly, lead in contaminated soils can be associated with the residual phase, particularly in the form of silicate slag particles. epa.gov

The distribution of these metals can change over time and with varying environmental conditions. epa.gov For instance, changes in pH or redox potential can lead to the mobilization of chromium from the reducible phase. researchgate.net The bioaccessible fraction, which is the portion of the contaminant that can be taken up by organisms, has been shown to decrease over time as the metals become more strongly bound to the soil matrix. epa.gov

The following table presents a typical fractionation of chromium in a contaminated soil, illustrating the distribution among different solid phases.

Table 3: Example of Chromium Partitioning in a Contaminated Soil

Soil Fraction Percentage of Total Chromium Mobility/Bioavailability
Exchangeable 0.94% High
Carbonate Bound 0.80% Potentially Mobile
Reducible (Fe-Mn Oxides) 2.13% Can be mobilized under reducing conditions
Oxidizable (Organic Matter) 7.08% Low, but can be released upon organic matter decomposition
Residual 89.81% Very Low/Immobile

Data adapted from a study on chromium speciation in agricultural soils. nih.gov


Applications in Advanced Materials Science and Engineering

Development of Functional Glass and Glass-Ceramic Materials

In the field of vitrified materials, the incorporation of chromium and lead into a silicate (B1173343) host network gives rise to materials with tailored optical, thermal, and mechanical properties.

Chromium is introduced into lead silicate glass primarily as a dopant, where its ions modify the glass structure and impart specific functionalities. cdmf.org.br Research into chromium-doped lead metasilicate (B1246114) glass (PbO·SiO₂) indicates that chromium ions can exist in multiple oxidation states, most commonly Cr(III) and Cr(VI). cdmf.org.br The presence of Cr(VI) is often characterized by the formation of chromate (B82759) (CrO₄²⁻) complexes, which are stabilized by the surrounding lead ions in a geometry similar to that found in crystalline lead chromate (PbCrO₄). cdmf.org.brbohrium.com

However, the solubility of chromium in lead silicate glass is notably limited. Studies have established a solubility limit of approximately 1 mol% for chromium oxide (Cr₂O₃) in a lead metasilicate glass host. cdmf.org.brbohrium.com Attempts to introduce higher concentrations result in the precipitation of Cr₂O₃ crystals, preventing the formation of a homogeneous glass. cdmf.org.br This solubility threshold is a critical parameter in designing glass compositions for specific applications, as the concentration of chromium ions directly influences the material's properties. cdmf.org.brbohrium.com The different oxidation states and their concentrations are influenced by factors such as the glass composition and melting atmosphere. researchgate.net

Table 1: Properties of Chromium in Lead Silicate Glass

Property Description Source(s)
Predominant Oxidation States Cr(VI) as CrO₄²⁻ complexes; minor amounts of Cr(III). cdmf.org.brbohrium.com
Solubility Limit ~1 mol % Cr₂O₃ in lead metasilicate glass. cdmf.org.brbohrium.com
Coordination Environment Cr(VI) is found in a non-centrosymmetric tetrahedral geometry, similar to crystalline PbCrO₄. Cr(III) is typically in an octahedral geometry. cdmf.org.br
Effect on Color The presence of Cr(VI) imparts a yellow-reddish color to the glass. cdmf.org.br

A nucleating agent is a substance added to a glass composition to promote internal crystallization, thereby transforming the glass into a glass-ceramic. ceramics.orgpsu.edu Glass-ceramics possess superior mechanical strength and thermal stability compared to their parent glasses. Chromium oxide (Cr₂O₃) is recognized as an effective nucleating agent for silicate glasses. ceramics.orgnih.gov

The behavior of chromium as a nucleating agent in lead silicate systems is directly linked to its low solubility. cdmf.org.brbohrium.com When a chromium-doped lead silicate glass is subjected to a specific heat treatment, the chromium oxide, having exceeded its solubility limit, precipitates out of the glass matrix as fine crystals. cdmf.org.brnih.gov These precipitated Cr₂O₃ particles act as sites for heterogeneous nucleation, lowering the energy barrier for the formation of the primary crystalline phases of the glass-ceramic. cdmf.org.brresearchgate.net This controlled crystallization is fundamental to developing the fine-grained microstructure that gives glass-ceramics their desirable properties. The process allows for the creation of materials with specific crystalline phases, such as diopside (B82245), which can be solidified within the glass matrix, significantly enhancing its durability. mdpi.com

Table 2: Common Nucleating Agents for Glass-Ceramics

Nucleating Agent Typical Function Source(s)
Cr₂O₃ Promotes crystallization in silicate glasses; can cause the formation of phases like cristobalite. ceramics.orgnih.gov
TiO₂ Commonly used in aluminosilicate (B74896) glasses; can alter visible light absorption. ceramics.orgresearchgate.net
ZrO₂ Acts as a nucleation center for ZrO₂ microcrystals in various glass-ceramics. ceramics.orgresearchgate.net
P₂O₅ A common nucleating agent used in various glass systems. ceramics.orgresearchgate.net

The transformation from a glass to a glass-ceramic, facilitated by a nucleating agent like chromium oxide, is a primary method for achieving structural reinforcement in silicate materials. The resulting composite material, consisting of crystalline phases embedded in a residual glassy matrix, exhibits significantly improved mechanical properties.

The strength of these composites is derived from the fine-grained, interlocking crystalline structure that hinders crack propagation. While direct data on "silicic acid, chromium lead salt" composites is specific, the principles are well-established. For instance, the crystallization of the diopside phase in chromium-containing glass-ceramics leads to a material with enhanced durability. mdpi.com The introduction of fillers and the formation of new crystalline products like calcium and sodium hydroaluminosilicates can further improve the structural integrity and water resistance of silicate composites. mdpi.com The mechanical properties, such as hardness and tensile strength, are therefore a direct consequence of the controlled microstructure achieved through nucleation. researchgate.netresearchgate.net

Catalytic Applications of Chromium-Containing Silicate Materials

Chromium-containing silicates are highly versatile as catalysts, largely due to chromium's ability to exist in multiple oxidation states. researchgate.net When supported on a silicate matrix, chromium species can form active sites for a variety of chemical reactions.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, a common scenario being a solid catalyst with liquid or gas-phase reactants. youtube.com Chromium-based silicate materials are exemplary heterogeneous catalysts. rsc.org A prominent industrial example is the Phillips catalyst, which consists of chromium oxide supported on silica (B1680970) (Cr/SiO₂) and is used for more than 40% of worldwide polyethylene (B3416737) production. researchgate.netresearchgate.net

The key advantages of using chromium-silicate heterogeneous catalysts include ease of separation from the product mixture and enhanced recyclability. rsc.org These materials are employed in a range of organic reactions, including polymerizations and selective oxidations. researchgate.netrsc.org For example, mesoporous chromium silicate catalysts (CrSBA-15) have shown high activity and selectivity in the liquid-phase oxidation of alkylaromatics to produce valuable ketones. nih.gov The silicate support provides a high surface area, dispersing the active chromium sites and making them accessible to reactants. researchgate.netnih.gov

Table 3: Applications of Chromium-Containing Silicate Heterogeneous Catalysts

Reaction Type Catalyst System Key Feature Source(s)
Ethylene Polymerization Cr/SiO₂ (Phillips Catalyst) Industrial production of polyethylene. researchgate.netresearchgate.net
Side-Chain Oxidation Mesoporous CrSBA-15 High selectivity for alkylaromatic ketones. nih.gov
Cyclohexane Oxidation Cr-containing silicate (sol-gel) Catalyst is resistant to leaching and reusable. researchgate.net
Toluene Oxidation Mesoporous chromium silicates Toluene conversion increases with chromium content. aljest.net

The catalytic activity of chromium-containing silicate materials is critically dependent on the nature of the chromium metal centers. The versatility of chromium to adopt various oxidation states (from Cr(II) to Cr(VI)) and coordination environments allows for the tuning of catalytic properties. researchgate.net These different chromium species can serve as the active sites that initiate and facilitate the chemical transformation. researchgate.netrsc.org

Table 4: Influence of Chromium Oxidation State on Catalysis

Oxidation State Proposed Role in Catalysis Example Reaction Source(s)
Cr(VI) Often the precursor state on the catalyst surface before activation. Ethylene Polymerization google.com
Cr(III) Proposed as an active site for polymerization; can be formed by reduction of Cr(VI). Ethylene Polymerization rsc.orgresearchgate.net
Cr(II) Also proposed as a key active site in polymerization. Ethylene Polymerization rsc.orgresearchgate.net

Adsorbent Materials for Metal Ion Remediation in Aqueous Systems

The removal of toxic heavy metal ions such as lead (Pb²⁺) and chromium (Cr³⁺/Cr⁶⁺) from water is a critical environmental challenge. Silicate-based materials have emerged as highly effective adsorbents due to their high surface area, chemical stability, and the ability to be functionalized to enhance their affinity for specific metal ions. The remediation process often culminates in the formation of stable metal-silicate complexes on the adsorbent surface, akin to the chemical nature of this compound.

The efficacy of silicate adsorbents is heavily dependent on their design and synthesis, which aim to maximize surface area and the number of active binding sites. Common strategies include:

Surface Functionalization: Bare silica possesses some adsorption capability, but this can be dramatically enhanced by grafting specific functional groups onto its surface. nih.gov Amine groups (-NH₂) are frequently introduced using reagents like 3-aminopropyltriethoxysilane (B1664141) (APTES). rsc.org These groups can chelate metal ions or, in the case of Cr(VI) which often exists as an anion (e.g., CrO₄²⁻), provide a positively charged surface at low pH to attract it via electrostatic interaction.

Composite Materials: Silica is often combined with other materials to create composites with superior properties. nih.gov For instance, silica/polymer composites can leverage the structural stability of silica and the versatile chemistry of polymers. mdpi.com Similarly, modifying magnesium silicate with hydrothermal carbon has been shown to create a novel stabilizer effective for heavy metal remediation. nih.gov

Use of Natural Clays (B1170129): Natural silicate minerals like bentonite (B74815) and other clays are cost-effective adsorbents. researchgate.netresearchgate.net Their layered silicate structures provide a large surface area for ion exchange and adsorption. Activation through thermal or chemical treatment can further enhance their performance by increasing porosity and modifying surface chemistry. researchgate.net

Sol-Gel Synthesis: This method allows for the creation of high-purity, porous silica gels with controlled pore sizes and surface areas. By incorporating chelating agents during the sol-gel process, adsorbents highly specific for ions like Cr³⁺ can be prepared. nih.gov

The ultimate goal of this synthesis and modification is to create materials that can effectively capture lead and chromium from aqueous solutions, immobilizing them as stable silicate precipitates on the material's surface. nih.gov In soluble form, silicate hydrolyzes to form gelatinous metasilicic acid (H₂SiO₃), which can adsorb heavy metals and lead to their deposition as silicates. nih.gov

Understanding the adsorption capacity and the rate of uptake (kinetics) is crucial for evaluating the performance of silicate-based adsorbents. Numerous studies have quantified these parameters for lead and chromium, demonstrating the high efficiency of these materials.

Adsorption Capacity: The maximum amount of a pollutant that an adsorbent can hold is its adsorption capacity (q_max), often determined using isotherm models like the Langmuir or Freundlich models. As shown in the table below, modified silicates exhibit significant adsorption capacities for both lead and chromium. For example, magnesium silicate nanomaterials have demonstrated theoretical maximum adsorption capacities as high as 207.62 mg/g for Co²⁺ and 230.85 mg/g for Cr³⁺, indicating their potential for heavy metal removal. nih.gov Clay activated with acetic acid (KBAA) showed a maximum adsorption of 40.72 mg/g for Cr(III) and 34.66 mg/g for Pb(II). researchgate.net

Adsorption Kinetics: Kinetic studies describe the rate at which adsorption occurs. Most studies on silicate adsorbents find that the process is well-described by the pseudo-second-order kinetic model. researchgate.netnih.govccsenet.orgmdpi.com This indicates that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the metal ions, leading to the formation of strong chemical bonds, such as those in a lead-chromium-silicate structure. nih.gov The initial phase of adsorption is typically rapid due to the abundance of available active sites on the adsorbent surface, followed by a slower phase as the sites become saturated. researchgate.net

Reported Adsorption Capacities of Silicate-Based Adsorbents for Lead and Chromium

Adsorbent MaterialMetal IonMax. Adsorption Capacity (q_max) (mg/g)Reference
Bentonite ClayLead (Pb²⁺)51.19 researchgate.net
Bentonite ClayChromium (Cr³⁺)13.79 researchgate.net
Acid-Activated Clay (KBAA)Lead (Pb²⁺)34.66 researchgate.net
Acid-Activated Clay (KBAA)Chromium (Cr³⁺)40.72 researchgate.net
Silica CeramicLead (Pb²⁺)2.7 ccsenet.org
Flower-like Magnesium Silicate (3-FMS)Chromium (Cr³⁺)230.85 nih.gov

Immobilization Matrices for Waste Management

Beyond removing metals from water, there is a need to safely dispose of or store hazardous wastes that already contain high concentrations of heavy metals. Immobilization technologies aim to trap these metals within a stable solid matrix, preventing them from leaching into the environment. Silicate-based matrices, particularly cementitious and vitreous forms, are central to this strategy. The process relies on creating chemically durable structures where heavy metals are incorporated into the silicate network, effectively forming stable compounds like lead and chromium silicates.

Vitrification: This process involves melting waste materials with glass-forming additives (like silica sand) at very high temperatures (e.g., 1100-1700 °C) and then cooling the mixture to form a solid, amorphous glass. researchgate.net The resulting vitreous product is extremely durable and resistant to chemical attack. Heavy metals like lead and chromium become chemically incorporated into the silicate glass network itself, isolating them from the environment. researchgate.net This method is highly effective and can achieve very high immobilization rates. For example, studies on boroaluminosilicate geopolymers have demonstrated immobilization rates of over 99.8% for lead and over 99.99% for nickel. nih.gov While vitrification is generally more expensive than cementation, it offers superior long-term stability for particularly hazardous wastes. researchgate.net

Q & A

Q. What are the established synthesis methods for silicic acid, chromium lead salt, and how can experimental parameters be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel processes. For solid-state synthesis:
  • Mix stoichiometric amounts of lead oxide (PbO), chromium oxide (CrO₃), and silicic acid (H₄SiO₄) under inert conditions to avoid oxidation .
  • Calcinate at 800–1000°C for 6–12 hours, with gradual temperature ramping (5°C/min) to prevent phase separation .
  • For sol-gel methods, dissolve precursors in acidic media (e.g., nitric acid), followed by gelation and controlled pyrolysis .
  • Optimization : Use thermogravimetric analysis (TGA) to monitor decomposition phases and adjust calcination times. Validate purity via XRD and ICP-OES .

Q. How can researchers characterize the crystal structure and elemental composition of this compound?

  • Methodological Answer :
  • XRD : Identify crystallographic phases (e.g., PbCrO₄·SiO₂) using Cu-Kα radiation (λ=1.5406 Å) and compare with ICDD database entries (e.g., PDF 00-012-0241 for lead chromate silicates) .
  • SEM-EDS : Map elemental distribution (Pb, Cr, Si, O) at 15 kV acceleration voltage to confirm homogeneity .
  • FTIR : Detect Si-O-Cr bonds (absorption bands at 950–1050 cm⁻¹) and Pb-O vibrations (400–600 cm⁻¹) .
  • ICP-MS : Quantify trace impurities (e.g., barium, arsenic) using nitric acid digestion .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under ambient conditions?

  • Methodological Answer :
  • Solubility : Perform batch experiments in aqueous solutions (pH 2–12) with ion chromatography (IC) to measure Pb²⁺ and CrO₄²⁻ leaching .
  • Stability : Conduct accelerated aging tests (85°C/85% RH for 72 hours) and monitor phase changes via XRD .
  • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (typically >500°C for lead silicates) .

Advanced Research Questions

Q. How does chromium doping influence the electronic and catalytic properties of lead silicate matrices?

  • Methodological Answer :
  • XPS : Analyze Cr³⁺/Cr⁶⁺ oxidation states (binding energies: Cr³⁺ ~576 eV, Cr⁶⁺ ~579 eV) to correlate with catalytic activity .
  • Electrochemical Testing : Use cyclic voltammetry (CV) in 0.1 M H₂SO₄ to assess redox behavior. Chromium-doped variants often show enhanced oxygen evolution reaction (OER) activity .
  • DFT Modeling : Simulate band structures to predict conductivity changes upon chromium incorporation .

Q. What methodologies are recommended for assessing the environmental impact and toxicity of this compound?

  • Methodological Answer :
  • Leaching Studies : Follow EPA Method 1311 (TCLP) to evaluate Pb/Cr release into groundwater .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and compare with REACH SVHC thresholds (Pb: 0.1% w/w) .
  • Lifecycle Analysis (LCA) : Track emissions during synthesis and disposal using ISO 14040 frameworks .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :
  • Comparative XRD : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere) to identify experimental variables .
  • In Situ TEM : Observe real-time phase transitions at nanoscale resolution during heating .
  • Statistical Meta-Analysis : Pool data from multiple studies (e.g., Activation Energy Eₐ values) to identify outliers .

Q. What advanced techniques are used to study the catalytic mechanisms of this compound in oxidation reactions?

  • Methodological Answer :
  • Operando Spectroscopy : Combine Raman and FTIR during catalytic cycles to track intermediate species .
  • Isotopic Labeling : Use ¹⁸O₂ to distinguish lattice oxygen vs. gas-phase oxygen participation .
  • Kinetic Modeling : Apply Langmuir-Hinshelwood models to surface reaction data .

Q. How can researchers mitigate lead leaching from this compound in material applications?

  • Methodological Answer :
  • Surface Passivation : Coat with SiO₂ or Al₂O₃ via atomic layer deposition (ALD) to reduce Pb²⁺ mobility .
  • Ion-Exchange Resins : Test chelating resins (e.g., Dowex M4195) for Pb²⁺ sequestration in contaminated solutions .
  • Stabilization Additives : Incorporate phosphate or sulfate anions to form insoluble Pb compounds .

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